molecular formula C15H13N3O B7644621 N-(1-methylpyrazol-3-yl)naphthalene-2-carboxamide

N-(1-methylpyrazol-3-yl)naphthalene-2-carboxamide

Cat. No.: B7644621
M. Wt: 251.28 g/mol
InChI Key: PICVWDRPIUHVFJ-UHFFFAOYSA-N
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Description

N-(1-methylpyrazol-3-yl)naphthalene-2-carboxamide is a compound that belongs to the class of pyrazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpyrazol-3-yl)naphthalene-2-carboxamide typically involves the reaction of pyrazole derivatives with naphthalene-2-carboxylic acid or its derivatives. One common method involves the condensation of 1-methylpyrazole with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired carboxamide product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methylpyrazol-3-yl)naphthalene-2-carboxamide is unique due to its specific combination of the pyrazole and naphthalene-2-carboxamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-methylpyrazol-3-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-18-9-8-14(17-18)16-15(19)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICVWDRPIUHVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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